molecular formula C21H22O6 B607417 ファルゲシン CAS No. 31008-19-2

ファルゲシン

カタログ番号: B607417
CAS番号: 31008-19-2
分子量: 370.4 g/mol
InChIキー: AWOGQCSIVCQXBT-LATRNWQMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Activities

Fargesin exhibits a range of pharmacological effects that can be categorized as follows:

  • Anti-inflammatory Effects : Fargesin has demonstrated notable anti-inflammatory properties. Research indicates that it significantly reduces the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in THP-1 human monocytes. This effect is mediated through the suppression of the protein kinase C (PKC) pathway, which in turn inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) .
  • Antioxidant Activity : Fargesin has been shown to mitigate oxidative stress, which is crucial for preventing cellular damage in various diseases. Its antioxidant properties contribute to its effectiveness in managing conditions linked to oxidative damage .
  • Effects on Metabolism : Fargesin influences lipid and glucose metabolism, making it a candidate for managing metabolic disorders. Its role in regulating these metabolic pathways is essential for developing treatments for conditions like diabetes and dyslipidemia .
  • Anticancer Properties : Studies reveal that fargesin inhibits cell transformation and growth in colon cancer cells by suppressing the CDK2/Cyclin E signaling pathway. This suggests its potential as an adjunct therapy in cancer treatment .

Clinical Implications

The diverse pharmacological activities of fargesin suggest several potential clinical applications:

  • Management of Inflammatory Diseases : Given its anti-inflammatory properties, fargesin could be developed as a therapeutic agent for conditions such as arthritis, asthma, and other inflammatory disorders .
  • Metabolic Disorders : Fargesin's effects on lipid and glucose metabolism position it as a potential treatment for obesity-related complications and type 2 diabetes .
  • Cancer Therapy : The compound’s ability to inhibit cancer cell growth highlights its potential as a complementary treatment in oncology, particularly for colorectal cancer .

Case Studies and Research Findings

Several studies have documented the applications of fargesin:

StudyFocusFindings
Study on THP-1 Monocytes Anti-inflammatory effectsFargesin reduced COX-2 and iNOS expression; inhibited NF-κB translocation.
Colon Cancer Research Anticancer propertiesSuppressed EGF-induced cell transformation; inhibited CDK2/Cyclin E signaling pathway.
Metabolic Study Lipid and glucose metabolismDemonstrated effectiveness in regulating metabolic pathways related to diabetes.

作用機序

ファルゲシンは、いくつかの分子経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Fargesin interacts with various enzymes and proteins. It stimulates glucose consumption in L6 myotubes, which is accompanied by enhanced glucose transporter (GLUT)-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . Fargesin stimulates Akt phosphorylation, a key component in the insulin signaling pathway .

Cellular Effects

Fargesin has significant effects on various types of cells and cellular processes. It attenuates articular cartilage degeneration and synovitis, resulting in substantially lower Osteoarthritis Research Society International (OARSI) and synovitis scores . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fargesin exerts its effects at the molecular level through various mechanisms. It switches the polarized phenotypes of macrophages from M1 to M2 subtypes and prevents cartilage degeneration partially by downregulating p38/ERK MAPK and p65/NF-κB signaling .

Temporal Effects in Laboratory Settings

Fargesin undergoes a moderate-to-extensive degree of hepatic metabolism . Over time, it generates three phase 1 metabolites and 11 phase 2 metabolites .

Metabolic Pathways

Fargesin is involved in several metabolic pathways. It is extensively metabolized in human hepatocytes by CYP, COMT, UGT, and SULT enzymes .

Transport and Distribution

Fargesin stimulates glucose transporter (GLUT)-4 translocation to the cell surface , indicating its role in the transport and distribution within cells.

準備方法

合成経路と反応条件

ファルゲシンは、いくつかの化学経路で合成できます。一般的な方法の1つは、モクレンの生薬から有機溶媒を用いて化合物を抽出することです。 抽出された化合物は、その後、クロマトグラフィー法により精製されます .

工業生産方法

工業的な環境では、ファルゲシンは通常、大規模な抽出と精製プロセスによって製造されます。 植物材料は溶媒抽出され、その後、結晶化とクロマトグラフィーなどのさまざまな精製工程を経て、高純度のファルゲシンが得られます .

化学反応の分析

反応の種類

ファルゲシンは、次のようないくつかのタイプの化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、酸化代謝物、還元された誘導体、置換された化合物が含まれ、それぞれが異なる薬理作用を持っています .

科学研究への応用

ファルゲシンは、幅広い科学研究への応用があります。

類似化合物との比較

ファルゲシンは、その特異的な薬理作用により、リグナンの中でユニークです。類似の化合物には以下のようなものがあります。

    マグノロール: モクレンの生薬から得られる別のリグナンで、抗炎症作用と抗酸化作用があります。

    ホノキオール: 抗がん作用と抗炎症作用を持つ生物活性化合物です。

    ピノレシノール: 抗酸化作用と抗炎症作用を持つリグナンです.

ファルゲシンは、強力なグルコース取り込み促進作用と幅広い薬理作用を持つため、さまざまな科学的および医学的な用途のための汎用性の高い化合物となっています .

生物活性

Fargesin, a lignan derived from Magnolia fargesii , has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. This article synthesizes recent research findings on the biological activity of fargesin, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

Fargesin is classified as a bioactive lignan with the chemical formula C17H18O5C_{17}H_{18}O_5. Its structure allows it to interact with various biological pathways, influencing cellular responses and mediating therapeutic effects.

Anti-Inflammatory Effects

Fargesin exhibits significant anti-inflammatory properties, as evidenced by several studies:

  • THP-1 Monocytes Study : Fargesin was shown to suppress the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in PMA-stimulated THP-1 human monocytes. The compound inhibited pro-inflammatory cytokines (IL-1β, TNF-α) and chemokines (CCL-5), demonstrating its ability to modulate the PKC pathway and downregulate nuclear factor-kappa B (NF-ĸB) signaling .
  • Inflammatory Bowel Disease Model : In vivo studies indicated that fargesin reduced inflammation in a dextran sulfate sodium (DSS)-induced colitis model. It inhibited myeloperoxidase (MPO) activity and pro-inflammatory gene expression in the colon, suggesting its potential for treating inflammatory bowel diseases .

Anticancer Properties

Fargesin has been investigated for its anticancer effects, particularly regarding cell proliferation and transformation:

  • Cell Cycle Regulation : Research indicates that fargesin inhibits the G1/S phase transition in JB6 Cl41 and HaCaT cells, leading to reduced cell proliferation. This effect is mediated through the suppression of EGF-induced signaling pathways, including the inhibition of AKT phosphorylation .
  • Mechanisms of Action : Fargesin's action involves the downregulation of AP-1 transactivation activity and modulation of cyclin-dependent kinases (CDKs), specifically targeting CDK2/cyclin E complexes rather than CDK4/cyclin D pathways .

Neuroprotective Effects

Recent studies have suggested that fargesin may have neuroprotective properties:

  • Chronic Migraine Potential : Molecular docking studies revealed strong interactions between fargesin and key migraine biomarkers such as CGRP and iNOS. The compound demonstrated favorable pharmacokinetic properties, including robust intestinal absorption and blood-brain barrier penetration, indicating its potential as a therapeutic agent for chronic migraines .

Summary of Biological Activities

The following table summarizes the key biological activities of fargesin based on recent studies:

Biological Activity Mechanism/Effect References
Anti-inflammatoryInhibits COX-2, iNOS; downregulates IL-1β, TNF-α; modulates NF-ĸB signaling
AnticancerSuppresses G1/S phase transition; inhibits EGF-induced cell transformation
NeuroprotectiveInteracts with CGRP/iNOS; potential for migraine treatment

Case Studies

  • Inflammation in THP-1 Monocytes : A study assessed the anti-inflammatory effects of fargesin on PMA-stimulated THP-1 cells. Results showed significant reduction in inflammatory mediator levels upon treatment with fargesin, supporting its use in inflammatory conditions .
  • Colitis Model : Fargesin was tested in a DSS-induced colitis model where it effectively reduced inflammation markers and improved histological scores, indicating its protective role against inflammatory bowel disease .
  • Migraine Treatment Potential : Pharmacokinetic analysis highlighted fargesin's capability to cross the blood-brain barrier effectively, suggesting its application in treating chronic migraine by targeting specific biomarkers associated with pain pathways .

特性

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-LATRNWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317922
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68296-27-5, 31008-19-2
Record name (+)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68296-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31008-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。